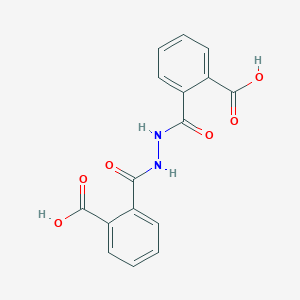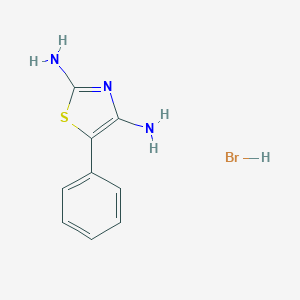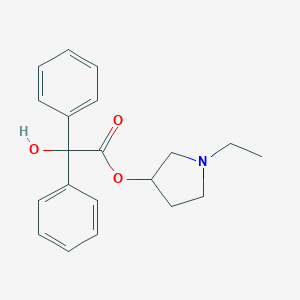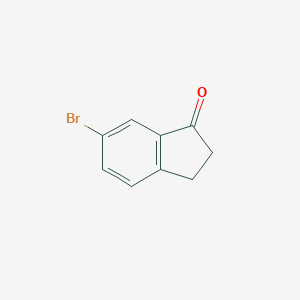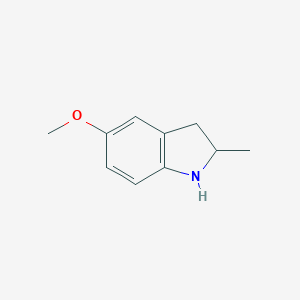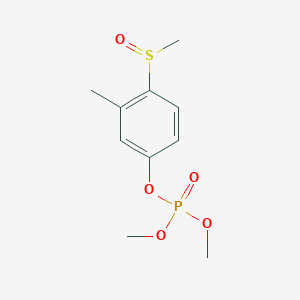
Fenthionoxonsulfoxid
Übersicht
Beschreibung
Fenthion oxon sulfoxide is an organophosphorus compound primarily used as an insecticide. It is a metabolite of fenthion, which is widely used in agriculture to control pests. Fenthion oxon sulfoxide is known for its high toxicity to insects and other pests, making it an effective agent in pest control.
Wissenschaftliche Forschungsanwendungen
Fenthion oxon sulfoxide has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of organophosphorus compounds.
Biology: Investigated for its effects on various biological systems, including its toxicity to insects and other pests.
Medicine: Studied for its potential use in developing new insecticides and pest control agents.
Industry: Used in the formulation of pesticides and insecticides for agricultural use.
Wirkmechanismus
Target of Action
The primary target of Fenthion oxon sulfoxide is acetylcholinesterase , an essential enzyme in the nervous system . This enzyme is responsible for breaking down acetylcholine, a neurotransmitter that transmits signals in the nervous system. By inhibiting acetylcholinesterase, Fenthion oxon sulfoxide disrupts normal nerve function .
Mode of Action
Fenthion oxon sulfoxide acts by inhibiting the activity of acetylcholinesterase . This inhibition prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter at nerve junctions. The excess acetylcholine causes continuous stimulation of the nerves, resulting in a range of symptoms including muscle weakness, paralysis, and even death in severe cases .
Biochemical Pathways
The biochemical pathway affected by Fenthion oxon sulfoxide is the cholinergic pathway . This pathway involves the transmission of nerve impulses through acetylcholine. By inhibiting acetylcholinesterase, Fenthion oxon sulfoxide disrupts this pathway, leading to the symptoms mentioned above .
Result of Action
The primary result of Fenthion oxon sulfoxide’s action is the disruption of normal nerve function . This disruption can lead to a range of symptoms, from mild muscle weakness to severe paralysis and death, depending on the extent of exposure .
Action Environment
The action of Fenthion oxon sulfoxide can be influenced by various environmental factors. For instance, its effectiveness as a pesticide can be affected by the specific crop it is used on . Additionally, its persistence in soil and water systems depends on local conditions . It’s also important to note that Fenthion oxon sulfoxide has a relatively low water solubility but is generally highly soluble in organic solvents .
Biochemische Analyse
Biochemical Properties
Fenthion Oxon Sulfoxide’s mode of action involves the inhibition of acetylcholinesterase . This enzyme is crucial for nerve function, and its inhibition can lead to an accumulation of acetylcholine, causing continuous stimulation of muscles and glands .
Cellular Effects
The effects of Fenthion Oxon Sulfoxide at the cellular level are primarily due to its inhibition of acetylcholinesterase . This can disrupt normal cellular processes, particularly in nerve cells, leading to symptoms such as muscle weakness, twitching, and paralysis .
Molecular Mechanism
Fenthion Oxon Sulfoxide exerts its effects at the molecular level through its interaction with the enzyme acetylcholinesterase . By inhibiting this enzyme, Fenthion Oxon Sulfoxide prevents the breakdown of acetylcholine, a neurotransmitter that transmits signals in the nervous system .
Dosage Effects in Animal Models
Given its mode of action, it is likely that higher dosages would lead to more severe symptoms of acetylcholinesterase inhibition, such as muscle weakness and paralysis .
Metabolic Pathways
Fenthion Oxon Sulfoxide is a metabolite of Fenthion, suggesting that it is part of the metabolic pathway of this pesticide
Transport and Distribution
Like other organophosphorus pesticides, it is likely to be distributed throughout the body following absorption, with potential accumulation in fatty tissues due to its lipophilic nature .
Subcellular Localization
Given its lipophilic nature, it may be able to cross cell membranes and localize in various cellular compartments .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Fenthion oxon sulfoxide can be synthesized through the oxidation of fenthion. The process involves the use of an oxidizing agent such as hydrogen peroxide or a peracid. The reaction typically takes place under controlled conditions to ensure the selective formation of the sulfoxide derivative.
Industrial Production Methods
In industrial settings, the production of fenthion oxon sulfoxide involves large-scale oxidation reactions. The process is optimized to achieve high yields and purity. The use of continuous flow reactors and advanced separation techniques ensures the efficient production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Fenthion oxon sulfoxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert fenthion oxon sulfoxide to fenthion oxon sulfone.
Reduction: Reduction reactions can revert fenthion oxon sulfoxide back to fenthion oxon.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products Formed
Oxidation: Fenthion oxon sulfone.
Reduction: Fenthion oxon.
Substitution: Various organophosphorus derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fenthion: The parent compound of fenthion oxon sulfoxide.
Fenthion oxon: Another metabolite of fenthion.
Fenthion sulfoxide: A related compound with similar properties.
Fenthion oxon sulfone: A further oxidized form of fenthion oxon sulfoxide.
Uniqueness
Fenthion oxon sulfoxide is unique due to its specific oxidation state and its high toxicity to insects. Compared to its parent compound fenthion, it has a different mode of action and higher efficacy in pest control. Its ability to undergo various chemical reactions also makes it a versatile compound for research and industrial applications.
Eigenschaften
IUPAC Name |
dimethyl (3-methyl-4-methylsulfinylphenyl) phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15O5PS/c1-8-7-9(5-6-10(8)17(4)12)15-16(11,13-2)14-3/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTZCKTIZOGTWQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OP(=O)(OC)OC)S(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15O5PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6042288 | |
| Record name | Phosphoric acid dimethyl 4-(methylthio)phenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6042288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6552-13-2 | |
| Record name | Fenoxon sulfoxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6552-13-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fenthion oxon sulfoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006552132 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphoric acid dimethyl 4-(methylthio)phenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6042288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methanesulfinyl-3-methylphenyl dimethyl phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FENTHION OXON SULFOXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4INR988S1I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Fenoxon Sulfoxide interact with its target and what are the downstream effects?
A1: Fenoxon Sulfoxide acts as a potent inhibitor of acetylcholinesterase (AChE), an enzyme crucial for nerve impulse transmission. [] It binds to the active site of AChE, preventing the breakdown of the neurotransmitter acetylcholine. This leads to an accumulation of acetylcholine in the synapse, causing overstimulation of cholinergic receptors and ultimately disrupting normal nerve function. []
Q2: Which Fenoxon Sulfoxide enantiomer is a more potent AChE inhibitor?
A2: Research has shown that (R)-(+)-Fenoxon Sulfoxide exhibits significantly higher AChE inhibitory activity compared to (S)-(-)-Fenoxon Sulfoxide. [] This stereoselectivity highlights the importance of chirality in biological activity.
Q3: How is Fenoxon Sulfoxide formed in biological systems?
A3: Fenoxon Sulfoxide can be generated through the metabolic pathway of the organophosphate pesticide Fenthion. Oxidation of Fenthion can lead to Fenthion Sulfoxide, which can be further oxidized to Fenoxon Sulfoxide. Interestingly, flavin-containing monooxygenase 1 (FMO1) catalyzes the stereoselective oxidation of Fenthion to (R)-(+)-Fenthion Sulfoxide. [] Subsequent oxidative desulfuration of (R)-(+)-Fenthion Sulfoxide can then produce the potent AChE inhibitor, (R)-(+)-Fenoxon Sulfoxide. []
Q4: What analytical methods are used to identify and quantify Fenoxon Sulfoxide?
A4: Several analytical techniques have been employed for the detection and quantification of Fenoxon Sulfoxide in various matrices. These include Gas Chromatography/Mass Spectrometry (GC/MS) [], Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) [, , ], and Ion Trap Mass Spectrometry (IT-MS) coupled with Quadrupole Time-of-Flight Mass Spectrometry (QqTOF-MS). [] These methods offer high sensitivity and selectivity, enabling the accurate measurement of Fenoxon Sulfoxide levels.
Q5: Can you elaborate on the persistence and distribution of Fenthion and its metabolites in olives and olive oil production?
A6: Studies have shown that Fenthion degrades slowly in olives, with a half-life of approximately 38 days. [] This persistence can lead to residue accumulation, particularly with multiple treatments. Alongside Fenthion, metabolites like Fenthion Sulfoxide and Fenoxon Sulfoxide are detected in olives, with the latter two being the most significant quantitatively. [] During olive oil processing, Fenthion and its metabolites partition among the oil, cake, and vegetation water. [] This highlights the importance of monitoring pesticide residues throughout the olive oil production chain.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


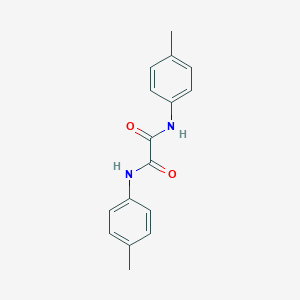
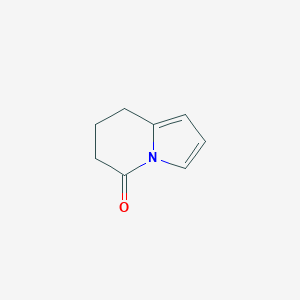
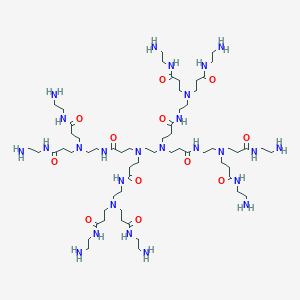
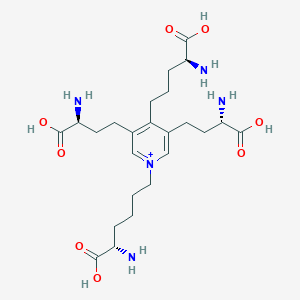
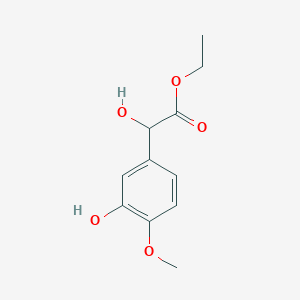
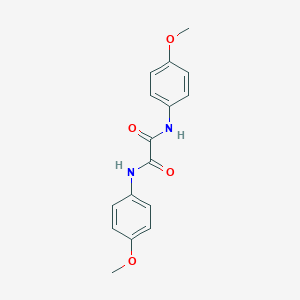
![1,2-Dihydropyrazolo[4,3-c][1,8]naphthyridin-4-one](/img/structure/B133010.png)
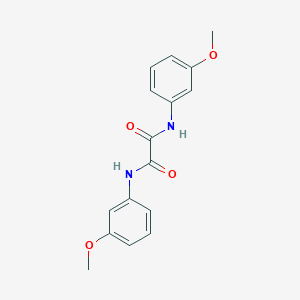
![Ethanone, 1-bicyclo[2.2.2]oct-5-en-2-yl-, [1R-(1alpha,2beta,4alpha)]-(9CI)](/img/structure/B133012.png)
